molecular formula C17H20N2O2 B13987913 Carbamic acid, N-phenyl-, 3-diethylaminophenyl ester CAS No. 86928-03-2

Carbamic acid, N-phenyl-, 3-diethylaminophenyl ester

Katalognummer: B13987913
CAS-Nummer: 86928-03-2
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: AOKVQWYUEJOJHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, N-phenyl-, 3-diethylaminophenyl ester is an organic compound with the molecular formula C17H22N2O2 It is a derivative of carbamic acid, where the hydrogen atom of the amino group is replaced by a phenyl group, and the esterification occurs with 3-diethylaminophenol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-phenyl-, 3-diethylaminophenyl ester typically involves the reaction of phenyl isocyanate with 3-diethylaminophenol. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under controlled temperature conditions. The reaction can be represented as follows:

[ \text{C}6\text{H}5\text{NCO} + \text{C}8\text{H}{11}\text{NOH} \rightarrow \text{C}{17}\text{H}{22}\text{N}_2\text{O}_2 ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, N-phenyl-, 3-diethylaminophenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, N-phenyl-, 3-diethylaminophenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Carbamic acid, N-phenyl-, 3-diethylaminophenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
  • Carbamic acid, N,N-diethyl-, 3-(dimethylamino)phenyl ester

Uniqueness

Carbamic acid, N-phenyl-, 3-diethylaminophenyl ester is unique due to its specific substitution pattern and the presence of the diethylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

86928-03-2

Molekularformel

C17H20N2O2

Molekulargewicht

284.35 g/mol

IUPAC-Name

[3-(diethylamino)phenyl] N-phenylcarbamate

InChI

InChI=1S/C17H20N2O2/c1-3-19(4-2)15-11-8-12-16(13-15)21-17(20)18-14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H,18,20)

InChI-Schlüssel

AOKVQWYUEJOJHX-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.